
KRAS inhibitor-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS inhibitor-6 is a potent inhibitor specifically targeting the KRAS G12C mutation, a prevalent oncogenic driver in various cancers. This compound has garnered significant attention due to its potential in treating cancers that have been historically challenging to manage, such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer .
準備方法
The synthesis of KRAS inhibitor-6 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The preparation method typically involves the following steps:
Initial Screening: Virtual screening of diverse compounds to identify those with high binding affinity and specificity for KRAS G12C.
Molecular Docking: Using molecular docking techniques to score and rank the potential inhibitors.
Synthesis: Chemical synthesis of the top-ranked compounds, followed by purification and characterization.
Validation: In vitro and in vivo validation of the synthesized compounds to confirm their inhibitory activity against KRAS G12C.
化学反応の分析
KRAS inhibitor-6 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
KRAS inhibitor-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in biological assays to investigate the role of KRAS G12C in cellular signaling pathways and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy as a therapeutic agent for KRAS G12C-driven cancers.
Industry: Applied in the development of new cancer therapies and diagnostic tools targeting KRAS mutations
作用機序
KRAS inhibitor-6 exerts its effects by binding to the KRAS protein in its inactive form, locking it in this state and preventing its activation. This inhibition blocks the interaction between KRAS and its downstream effectors, such as SOS1 and SOS2 guanine nucleotide exchange factors, thereby inhibiting cellular proliferation and inducing tumor cell apoptosis .
類似化合物との比較
KRAS inhibitor-6 is unique compared to other KRAS inhibitors due to its high specificity and potency against the KRAS G12C mutation. Similar compounds include:
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib: Another KRAS G12C inhibitor currently under clinical investigation.
ARS-853: A potent inhibitor that engages KRAS G12C and inhibits downstream signaling.
These compounds share a similar mechanism of action but differ in their chemical structures, binding affinities, and clinical applications.
特性
分子式 |
C27H30ClF2N5O3 |
|---|---|
分子量 |
546.0 g/mol |
IUPAC名 |
1-[4-[6-chloro-2-[2-(diethylamino)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C27H30ClF2N5O3/c1-4-21(37)34-10-12-35(13-11-34)26-17-16-18(28)22(23-19(29)8-7-9-20(23)36)24(30)25(17)31-27(32-26)38-15-14-33(5-2)6-3/h4,7-9,16,36H,1,5-6,10-15H2,2-3H3 |
InChIキー |
HVAYAWHLWQQVTK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



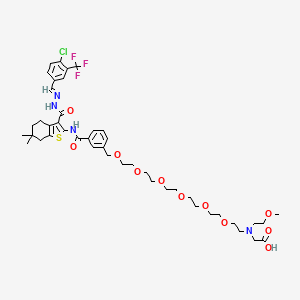
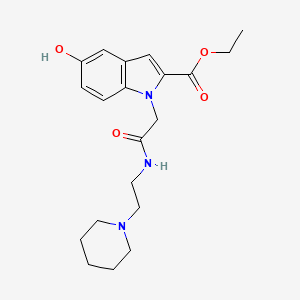

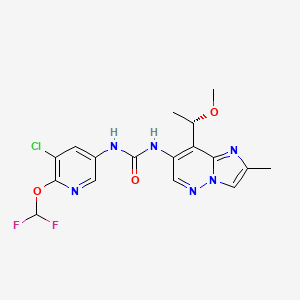
methyl dihydrogen phosphate](/img/structure/B12416408.png)
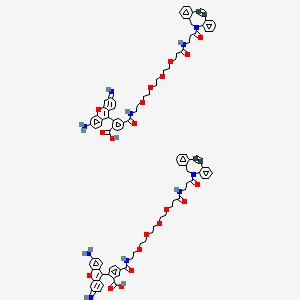

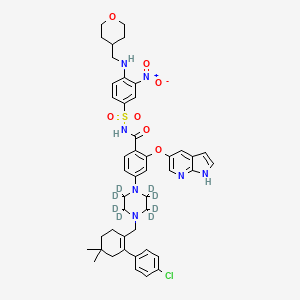
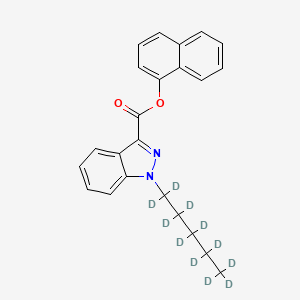
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)
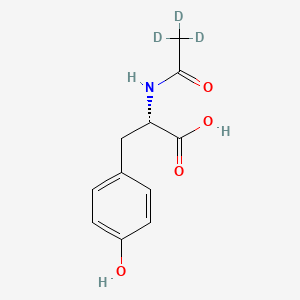
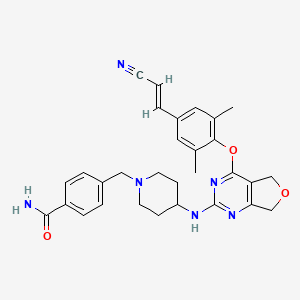
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
